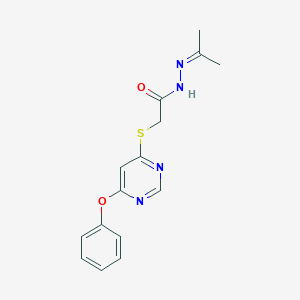

Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, also known as Metribuzin, is a herbicide widely used in agriculture for weed control. It belongs to the triazinone chemical family and acts as an inhibitor of photosynthesis in plants. Metribuzin has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide acts as a photosystem II inhibitor, blocking the electron transport chain in chloroplasts. This leads to the accumulation of reactive oxygen species and the disruption of the photosynthetic apparatus, ultimately leading to plant death. Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has a broad spectrum of activity, affecting both dicotyledonous and monocotyledonous plants.

Biochemical and Physiological Effects:

Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has been shown to affect several physiological processes in plants, including photosynthesis, respiration, and protein synthesis. It also induces oxidative stress and alters the expression of genes involved in stress response and defense mechanisms. In addition, Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide can affect soil microbial communities and nutrient cycling, potentially leading to long-term effects on soil fertility and ecosystem health.

Advantages and Limitations for Lab Experiments

Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has several advantages as a tool for scientific research, including its broad spectrum of activity, well-defined mode of action, and availability as a commercial herbicide. However, its use in laboratory experiments requires careful consideration of its potential effects on non-target organisms and the environment. In addition, the variability of Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide efficacy and persistence in different soils and climatic conditions should be taken into account.

Future Directions

The use of Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide in scientific research is likely to continue, as it provides a valuable tool for studying the effects of herbicides on plants and ecosystems. Future research directions could include the development of more efficient and environmentally friendly synthesis methods, the investigation of the molecular and biochemical mechanisms involved in Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide resistance in plants, and the evaluation of its potential as a biocontrol agent for weed management.

Synthesis Methods

Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide can be synthesized through a multi-step process, starting from 4,6-dichloropyrimidine and 2-phenol. The reaction involves the substitution of the chloro groups with the phenoxy and thio groups, followed by the addition of the hydrazide moiety. The final product is obtained after purification and isolation steps. The synthesis of Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has been optimized to increase yield and purity, and several methods have been reported in the literature.

Scientific Research Applications

Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has been used as a tool in scientific research to study the effects of herbicides on plants and ecosystems. Its mode of action as a photosynthesis inhibitor has been investigated to understand the molecular and biochemical processes involved in plant growth and development. Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has also been used in field experiments to evaluate its efficacy and impact on non-target organisms.

properties

CAS RN |

137927-77-6 |

|---|---|

Product Name |

Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide |

Molecular Formula |

C15H16N4O2S |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-(6-phenoxypyrimidin-4-yl)sulfanyl-N-(propan-2-ylideneamino)acetamide |

InChI |

InChI=1S/C15H16N4O2S/c1-11(2)18-19-13(20)9-22-15-8-14(16-10-17-15)21-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,19,20) |

InChI Key |

QTPCYIARPDKHQU-UHFFFAOYSA-N |

SMILES |

CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=CC=C2)C |

Canonical SMILES |

CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=CC=C2)C |

Other CAS RN |

137927-77-6 |

synonyms |

((6-Phenoxy-4-pyrimidinyl)thio)acetic acid (1-methylethylidene)hydrazide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B159928.png)